Cas no 942004-35-5 (5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
- 5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
- AKOS024642448
- 5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
- 5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- F2347-0822
- 942004-35-5
-
- Inchi: 1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-4-3-5-16(10-14)26-2)23-24(20(18)25)11-13-6-8-15(21)9-7-13/h3-10H,11H2,1-2H3
- InChI Key: LVSXKZKVRQUGEB-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C(N(CC3C=CC(=CC=3)F)N=C(C3C=CC=C(C=3)OC)C1=2)=O
Computed Properties
- Exact Mass: 381.09472610g/mol
- Monoisotopic Mass: 381.09472610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 582
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 83Ų
5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Pricemore >>
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| Life Chemicals | F2347-0822-2μmol |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 2μl |
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$63.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-10μmol |
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$69.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-20μmol |
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942004-35-5 | 90%+ | 20μl |
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| Life Chemicals | F2347-0822-1mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-2mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
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$59.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-3mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-4mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-5mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2347-0822-10mg |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
942004-35-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one
Comprehensive Overview of 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one (CAS No. 942004-35-5)
The compound 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one (CAS No. 942004-35-5) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a thiazolo[4,5-d]pyridazin-4-one core, makes it a promising candidate for drug discovery, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibition. Researchers are increasingly exploring its potential as a modulator of neurotransmitter activity, aligning with the growing demand for novel treatments for neurological disorders.
One of the most intriguing aspects of CAS No. 942004-35-5 is its structural versatility. The presence of both 4-fluorophenyl and 3-methoxyphenyl substituents enhances its binding affinity to various biological targets. This characteristic has led to its investigation in GPCR (G-protein coupled receptor) targeting, a hot topic in modern pharmacology. Given the rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's, the search for compounds like this one has intensified, as evidenced by frequent searches for "new CNS drug candidates 2024" and "heterocyclic compounds for brain health."
From a synthetic chemistry perspective, 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one exemplifies the trend toward fragment-based drug design. Its thiazole and pyridazine moieties are known to contribute to metabolic stability, a critical factor in drug development. Recent publications have highlighted its potential in kinase inhibition, a field that dominates queries like "best small molecule kinase inhibitors" and "next-generation targeted therapies." The compound's lipophilicity and hydrogen bonding capacity further enhance its drug-like properties, making it a subject of patents and preclinical studies.
In the context of AI-driven drug discovery, CAS No. 942004-35-5 has emerged as a case study for machine learning-based molecular optimization. Platforms like AlphaFold and virtual screening tools are increasingly used to predict its interactions with proteins, reflecting the industry's shift toward computational chemistry. Searches for "AI in pharmaceutical R&D" and "predictive modeling for drug candidates" underscore this trend. Moreover, its low cytotoxicity profile, as suggested by preliminary assays, positions it as a safer alternative in the high-throughput screening pipeline.
Another area where 942004-35-5 shows promise is in inflammatory pathway modulation. The methoxy group and fluorine atom in its structure are associated with anti-inflammatory effects, aligning with the surge in interest around "non-opioid pain management solutions." Researchers are particularly keen on its potential to inhibit COX-2 and PGE2, key players in chronic inflammation. This application ties into broader discussions about personalized medicine and precision dosing, frequently searched topics in 2024.
Looking ahead, the scalability of synthesizing 5-(4-fluorophenyl)methyl-7-(3-methoxyphenyl)-2-methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one remains a focus. Innovations in green chemistry, such as catalytic C-H activation, could streamline its production while minimizing environmental impact—a priority for regulatory compliance and ESG (Environmental, Social, and Governance) goals. Queries like "sustainable pharmaceutical synthesis" and "green solvents for heterocycles" highlight this demand. As the compound progresses toward clinical trials, its bioavailability and PK/PD (pharmacokinetics/pharmacodynamics) properties will be critical metrics.
In summary, CAS No. 942004-35-5 represents a convergence of cutting-edge science and unmet medical needs. Its multifaceted applications—from CNS disorders to inflammation—coupled with its drug-like properties, make it a standout in the competitive landscape of small-molecule therapeutics. As research continues, this compound is poised to address some of the most pressing challenges in modern healthcare, resonating with both academic and industry stakeholders.
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